molecular formula C7H11F5O B6314269 6,6,7,7,7-Pentafluoroheptan-1-ol CAS No. 344452-11-5

6,6,7,7,7-Pentafluoroheptan-1-ol

Cat. No.: B6314269
CAS No.: 344452-11-5
M. Wt: 206.15 g/mol
InChI Key: WRQBOPRAEISXNP-UHFFFAOYSA-N
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Description

6,6,7,7,7-Pentafluoroheptan-1-ol is a fluorinated alcohol compound with the molecular formula C7H11F5O. This compound is characterized by the presence of five fluorine atoms attached to the terminal carbon atom, making it a highly fluorinated molecule. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,7,7,7-Pentafluoroheptan-1-ol typically involves the fluorination of heptan-1-ol. One common method is the reaction of heptan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of advanced fluorinating agents and catalysts can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6,6,7,7,7-Pentafluoroheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6,6,7,7,7-Pentafluoroheptan-2-one or 6,6,7,7,7-Pentafluoroheptanoic acid.

    Reduction: Formation of 6,6,7,7,7-Pentafluoroheptane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6,7,7,7-Pentafluoroheptan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its hydrophobic and lipophobic properties.

Mechanism of Action

The mechanism of action of 6,6,7,7,7-Pentafluoroheptan-1-ol is primarily influenced by its fluorinated structure. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-1-ol: Another highly fluorinated alcohol with similar properties but a different fluorination pattern.

    1H,1H,2H,2H-Perfluoro-1-octanol: A fluorinated alcohol with a longer carbon chain and different fluorination pattern.

    Perfluorohexyl ethanol: A shorter-chain fluorinated alcohol with similar hydrophobic properties.

Uniqueness

6,6,7,7,7-Pentafluoroheptan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination makes it particularly valuable in applications requiring high hydrophobicity and chemical stability. Additionally, its relatively simple structure allows for easy modification and functionalization, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

6,6,7,7,7-pentafluoroheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F5O/c8-6(9,7(10,11)12)4-2-1-3-5-13/h13H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQBOPRAEISXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(F)(F)F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (370 g, 6.6 mol) in water (500 ml) was added to a solution of diethyl 2-(4,4,5,5,5-pentafluoropentyl)malonate (105.3 g, 0.33 mol) in ethanol (1000 ml), followed by stirring for 16 hours at 60° C. The reaction mixture was adjusted to pH 5 by slowly adding 1N hydrochloric acid dropwise, and then extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was dissolved in dimethyl sulfoxide (500 ml) and stirred for 18 hours at 170° C. Water was added to the reaction mixture, which was then extracted three times with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was dissolved in anhydrous tetrahydrofuran (300 ml) and cooled to −30° C. Borane-methyl sulfide complex (10 M in THF, 55 ml, 0.55 mol) was slowly added dropwise to the solution, followed by stirring for 3 hours at room temperature. After treatment with methanol at 0° C., water was added to the reaction mixture, which was then extracted twice with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20) to give 6,6,7,7,7-pentafluoroheptan-1-ol (39 g, Yield 57%).
Quantity
370 g
Type
reactant
Reaction Step One
Name
diethyl 2-(4,4,5,5,5-pentafluoropentyl)malonate
Quantity
105.3 g
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reactant
Reaction Step One
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Quantity
500 mL
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solvent
Reaction Step One
Quantity
1000 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four

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